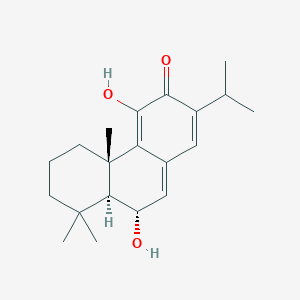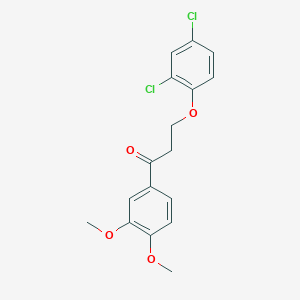
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, also known as BHPP, is a chemical compound that has received attention from the scientific community due to its potential applications in various fields. BHPP belongs to the class of hexahydrophenanthridinones, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to inhibit the activity of these channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may underlie the anticonvulsant and analgesic properties of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone.
Biochemical and Physiological Effects:
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of inflammation, and the reduction of oxidative stress. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anti-cancer properties, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its diverse biological activities, which make it a promising compound for further study. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the complex stereochemistry of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may make it difficult to synthesize enantiomerically pure compounds.
Direcciones Futuras
There are several future directions for the study of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone. One area of interest is the development of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, particularly its effects on ion channels and neuronal excitability. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic devices. Overall, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is a promising compound with a range of potential applications in various fields.
Métodos De Síntesis
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde or ketone. Other methods include the reduction of the corresponding ketone or the cyclization of an appropriate precursor. The synthesis of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is challenging due to the presence of multiple stereocenters, which requires careful control of reaction conditions.
Aplicaciones Científicas De Investigación
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a neuroprotective agent and as a modulator of ion channels. In materials science, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a building block for the synthesis of novel materials.
Propiedades
Fórmula molecular |
C20H21NO |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-benzyl-1,2,3,4,4a,10b-hexahydrophenanthridin-6-one |
InChI |
InChI=1S/C20H21NO/c22-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)21(20)14-15-8-2-1-3-9-15/h1-5,8-10,12,17,19H,6-7,11,13-14H2 |
Clave InChI |
AAXLQXDLFFOZKI-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
SMILES canónico |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)

